molecular formula C21H16ClN3OS B11946995 N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide

N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide

Cat. No.: B11946995
M. Wt: 393.9 g/mol
InChI Key: WUOTXVCAEYQIGW-YVLHZVERSA-N
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Description

N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is a complex organic compound with the molecular formula C21H16ClN3OS This compound is known for its unique structural features, which include a thiazole ring, a cyano group, and chlorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide involves multiple steps. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and cyano group are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body . Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is unique due to its combination of structural features, including the thiazole ring, cyano group, and specific substituents

Properties

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H16ClN3OS/c1-13-6-8-16(9-7-13)19-21(24-14(2)26)27-20(25-19)17(12-23)10-15-4-3-5-18(22)11-15/h3-11H,1-2H3,(H,24,26)/b17-10-

InChI Key

WUOTXVCAEYQIGW-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N)NC(=O)C

Origin of Product

United States

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